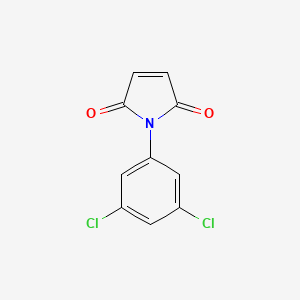

N-(3,5-Dichlorophenyl)maleimide

Description

Contextualization within the Maleimide (B117702) Class of Compounds

The properties and applications of N-(3,5-Dichlorophenyl)maleimide are best understood within the context of its chemical family, the maleimides. Maleimides are a class of compounds derived from maleic acid and are characterized by the -C(O)N(R)C(O)- functional group. wikipedia.org

Maleimides are highly valued building blocks in organic synthesis and polymer science. wikipedia.org Their reactivity in fundamental reactions like the Diels-Alder cycloaddition and Michael addition makes them versatile reagents for constructing complex molecular architectures. researchgate.net

In polymer chemistry, maleimides are integral to the creation of high-performance materials. They are used to synthesize thermoset polymers with high-temperature stability and have been employed in the development of multiarm star polymers. researchgate.net The copolymerization of maleimides with other monomers, such as styrene (B11656) or vinyl ethers, allows for the production of polymers with tailored properties, including high refractive indices. researchgate.net This utility stems from the maleimide double bond's susceptibility to polymerization under various conditions, including free radical, thermal, and anionic initiation. researchgate.net

The maleimide group is a cornerstone of bioconjugation chemistry, a set of techniques used to link molecules, often to proteins. wikipedia.org The high selectivity of the maleimide group for thiol groups, such as those found in the amino acid cysteine, enables the site-specific modification of proteins under mild conditions. wikipedia.orgnih.gov This specific reactivity is widely exploited for creating sophisticated biomolecules, including antibody-drug conjugates for targeted therapeutics and protein-based microarrays. wikipedia.org

Beyond their role as linkers, the maleimide scaffold itself is found in naturally occurring cytotoxic compounds like showdomycin. wikipedia.org Furthermore, synthetic N-substituted maleimide derivatives have been investigated for a range of biological activities, notably as antifungal agents. nih.govtandfonline.com

Historical Perspective of this compound in Research

Research interest in N-substituted maleimides, including those with aryl substituents, has a history rooted in agricultural and medicinal chemistry. A study from 1985 investigated the antifungal activities of various N-substituted maleimide derivatives, establishing an early interest in the biological properties of this class of compounds. nih.gov

Specific investigation into this compound can be traced back to toxicological studies of the fungicide N-(3,5-dichlorophenyl)succinimide (NDPS). A 1996 study identified this compound (referred to as NDPM in the study) as a putative metabolite of NDPS and examined its in vitro nephrotoxicity. nih.gov This research highlighted the compound's potential role in the kidney damage observed from the parent fungicide. nih.gov

Later, in 2009, the precursor to the corresponding maleimide, N-(3,5-dichlorophenyl)maleamic acid, was synthesized and its crystal structure determined. nih.gov This work was part of a broader investigation into how substitutions on the phenyl ring and the amide side chain affect the crystal structures of biologically significant amides. nih.gov

Current Research Landscape and Emerging Areas

The current research landscape for this compound and related compounds continues to explore its biological activity and potential applications in synthesis.

The toxicological profile of this compound remains a key area of interest. The 1996 study demonstrated that it could induce cytotoxicity in isolated renal cortical cells, a finding that earlier studies with other metabolites of the parent fungicide, NDPS, had failed to reproduce in vitro. nih.gov This suggests that the maleimide derivative is a particularly reactive and potentially toxic species. nih.gov Research into the cytotoxicity of structurally similar compounds, such as 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), also points to the importance of the 3,5-dichlorophenyl moiety in inducing cellular toxicity. nih.gov

The fungicidal properties associated with the maleimide class continue to be an active area of research. nih.gov Studies on compounds with similar structural motifs, such as 3,5-dichloropyrazin-2(1H)-one derivatives, which show fungicidal activity against pathogens like Candida albicans, suggest that the 3,5-dichloro substitution pattern is a promising feature for the development of new antifungal agents. nih.gov

In the realm of synthetic chemistry, new methods for creating N-aryl maleimides are being developed, including advanced techniques like organocatalytic atroposelective synthesis. chemrxiv.org The use of N-aryl maleimides in complex chemical transformations, such as higher-order [8+2] cycloadditions, is also an emerging field. acs.org These advancements open up possibilities for incorporating this compound into novel, complex molecules for materials science and pharmaceutical development.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(3,5-dichlorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(13)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSFTHGZMNLASE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178820 | |

| Record name | N-(3,5-Dichlorophenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24096-52-4 | |

| Record name | N-(3,5-Dichlorophenyl)maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024096524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,5-Dichlorophenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of N 3,5 Dichlorophenyl Maleimide

Established Synthetic Routes for N-(3,5-Dichlorophenyl)maleimide

The most common and established method for synthesizing N-aryl maleimides, including the 3,5-dichloro-substituted variant, is a two-step process that begins with readily available starting materials. iosrjournals.orgresearchgate.net This process is widely adopted due to its efficiency and the high purity of the resulting products.

The synthesis commences with the reaction between maleic anhydride (B1165640) and 3,5-dichloroaniline (B42879). iosrjournals.orgnih.gov In this step, the primary amine group of the 3,5-dichloroaniline acts as a nucleophile, attacking one of the carbonyl carbons of the maleic anhydride. This leads to the opening of the anhydride ring and the formation of the corresponding N-(3,5-dichlorophenyl)maleamic acid, which is a crucial intermediate. iosrjournals.orgresearchgate.net This initial reaction is typically carried out at room temperature in a suitable solvent, such as toluene (B28343), and often proceeds with high yield. nih.gov

The formation of the maleamic acid intermediate from various anilines and maleic anhydride is a well-documented process. iosrjournals.orgorgsyn.org For instance, the reaction of 3-chloroaniline (B41212) with maleic anhydride in toluene results in the formation of N-(3-chlorophenyl)maleamic acid, which is then filtered and washed to remove unreacted starting materials. nih.gov

The second and final step in the synthesis is the cyclization of the N-(3,5-dichlorophenyl)maleamic acid intermediate to form the target maleimide (B117702). This is achieved through a dehydration reaction, where a molecule of water is eliminated to close the five-membered imide ring. iosrjournals.orgresearchgate.net This intramolecular cyclization is a critical transformation and can be accomplished using various dehydrating agents and conditions. researchgate.net

A standard laboratory method for this dehydration involves heating the maleamic acid in the presence of acetic anhydride and a catalyst like anhydrous sodium acetate (B1210297). orgsyn.org The acetic anhydride serves as the dehydrating agent, while the sodium acetate facilitates the reaction. The resulting N-phenylmaleimide precipitates upon cooling and addition to water and can be purified by recrystallization. orgsyn.org Other reagents, such as methanesulfonyl chloride, have also been reported to be effective for the rapid and selective dehydration of maleamic acids to form the corresponding isomaleimides, which can then be isomerized to the more stable maleimides. researchgate.net

| Step | Reactants | Intermediate/Product | Key Transformation |

| 1 | Maleic Anhydride + 3,5-Dichloroaniline | N-(3,5-Dichlorophenyl)maleamic acid | Nucleophilic acyl substitution / Ring opening |

| 2 | N-(3,5-Dichlorophenyl)maleamic acid | This compound | Intramolecular cyclization / Dehydration |

To improve reaction efficiency, reduce reaction times, and enhance yields, various catalytic approaches have been developed for the synthesis of maleimides. These methods often provide milder reaction conditions compared to traditional dehydration techniques.

Acid catalysis is a frequently employed method for the dehydration of maleamic acids. google.com The reaction can be performed in a single step by reacting maleic anhydride with the aniline (B41778) in a water-immiscible organic solvent, such as toluene or xylene, in the presence of an acid catalyst like p-toluenesulfonic acid. google.com The water formed during the reaction is continuously removed by azeotropic distillation, driving the equilibrium towards the formation of the maleimide. Other acids, including sulfuric acid and phosphoric acid, have also been utilized. google.commdpi.com This method offers the advantage of a one-pot synthesis, which can be more efficient for large-scale production. google.com

Triethylamine (B128534) (Et₃N), a common organic base, is also used as a catalyst in the synthesis of maleimides. google.comrsc.org It can be used in conjunction with other reagents, such as acetyl chloride, to facilitate the ring closure of the maleamic acid intermediate. iosrjournals.org The use of triethylamine provides a basic medium, which can influence the reaction pathway and rate. researchgate.netresearchgate.net For example, the dehydration of maleamic acid to the corresponding maleimide has been achieved by heating under reflux in a mixture of triethylamine and toluene. google.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. semanticscholar.orgnih.govrsc.org The synthesis of N-aryl maleimides can be significantly expedited using microwave irradiation, often under solvent-free conditions. semanticscholar.orgresearchgate.net In this method, a mixture of maleic anhydride, an aromatic primary amine (like 3,5-dichloroaniline), and a dehydrating agent such as acetic anhydride is subjected to microwave irradiation. semanticscholar.org This technique dramatically reduces the reaction time from hours to minutes and typically results in high yields of the desired product. semanticscholar.orgnih.gov The efficiency of microwave heating is attributed to the direct interaction of the electromagnetic radiation with the polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov

| Catalytic Method | Typical Reagents/Conditions | Key Advantages |

| Acid Catalysis | p-Toluenesulfonic acid, Toluene, Azeotropic distillation | One-pot synthesis, efficient water removal google.com |

| Triethylamine (Et₃N) Catalysis | Triethylamine, Toluene, Reflux | Basic conditions, alternative to acid catalysis google.com |

| Microwave Irradiation | Acetic anhydride, Solvent-free, Microwave heating | Rapid reaction times (minutes), high yields, green chemistry approach semanticscholar.orgresearchgate.net |

Reaction of Maleic Anhydride with 3,5-Dichloroaniline

Catalytic Approaches in Maleimide Synthesis

Zinc Bromide (ZnBr₂) and Hexamethyldisilazane (B44280) (HMDS)

A notable method for the synthesis of N-substituted maleimides involves the use of zinc bromide (ZnBr₂) as a Lewis acid catalyst in conjunction with hexamethyldisilazane (HMDS). This approach is particularly effective for the cyclization of the intermediate N-substituted maleamic acid, which is formed by the initial reaction of the primary amine with maleic anhydride.

In a typical procedure, the anhydride ring is first opened by the nucleophilic addition of the primary amine, in this case, 3,5-dichloroaniline, in a suitable solvent like toluene. The resulting maleamic acid is then treated with zinc bromide and HMDS. The reaction mixture is heated to facilitate the cyclization and dehydration, yielding the desired this compound. This method has been adapted for the synthesis of various maleimide derivatives, demonstrating its utility for compounds with different functionalities nih.gov.

The reaction proceeds as the Lewis acidic ZnBr₂ activates the carboxylic acid group of the maleamic acid, making it more susceptible to intramolecular nucleophilic attack by the amide nitrogen. HMDS acts as a dehydrating agent, trapping the water generated during the cyclization and driving the reaction towards the formation of the imide. This one-pot procedure offers a convenient and efficient route to N-substituted maleimides nih.gov.

Alternative Synthetic Strategies for N-Substituted Maleimides

Beyond the classical two-step synthesis involving maleic anhydride and a primary amine followed by dehydration, several alternative strategies have been developed for the preparation of N-substituted maleimides. These methods often aim to improve yields, reduce reaction times, or employ milder conditions.

One common alternative involves the use of acetic anhydride and sodium acetate for the cyclization of the intermediate maleanilic acid tandfonline.comorgsyn.org. This method is widely used and has been shown to be effective for a variety of N-aryl maleimides mdpi.com. The reaction is typically carried out by heating the maleanilic acid with an excess of acetic anhydride and a catalytic amount of sodium acetate tandfonline.comorgsyn.org.

Microwave-assisted synthesis has emerged as a rapid and efficient alternative. In this solvent-free approach, a mixture of maleic anhydride and an aromatic primary amine is irradiated with microwaves in the presence of acetic anhydride, leading to high yields of the corresponding N-aryl maleimide in a significantly reduced reaction time semanticscholar.org.

Another approach utilizes triphenylphosphine (B44618) (PPh₃) and bromotrichloromethane (B165885) (CBrCl₃) as a reagent system for the cyclization of maleanilic acids. This method provides a means to synthesize N-arylmaleimides under relatively mild conditions, although it requires the dropwise addition of a base like triethylamine to proceed to completion iosrjournals.org.

Furthermore, N-aryl maleimides can be synthesized in a one-pot reaction from maleic anhydride and anilines using p-toluenesulfonic acid as a catalyst in a water-immiscible organic solvent. This process allows for the continuous removal of water via azeotropic distillation, driving the reaction to completion google.com. More recently, N-heterocyclic carbene (NHC)-catalyzed atroposelective synthesis has been developed for the preparation of N-aryl maleimides, offering a mild and organocatalytic strategy nih.govchemrxiv.org.

| Synthetic Method | Reagents/Conditions | Key Features | References |

| Zinc Bromide and HMDS | ZnBr₂, HMDS, Toluene, Heat | One-pot cyclization of the intermediate maleamic acid. | nih.gov |

| Acetic Anhydride and Sodium Acetate | Ac₂O, NaOAc, Heat | Classical and widely used method for cyclodehydration. | tandfonline.comorgsyn.orgmdpi.com |

| Microwave-Assisted Synthesis | Ac₂O, Microwave irradiation, Solvent-free | Rapid reaction times and high yields. | semanticscholar.org |

| Triphenylphosphine and Bromotrichloromethane | PPh₃, CBrCl₃, Triethylamine | Mild reaction conditions for cyclization. | iosrjournals.org |

| p-Toluenesulfonic Acid Catalysis | p-TsOH, Azeotropic distillation | One-pot synthesis with continuous water removal. | google.com |

| N-Heterocyclic Carbene Catalysis | NHC catalyst | Mild, organocatalytic, and atroposelective synthesis. | nih.govchemrxiv.org |

Chemical Reactivity and Transformation of this compound

The chemical reactivity of this compound is largely dictated by the electron-deficient nature of the carbon-carbon double bond within the maleimide ring. This makes it a potent dienophile in cycloaddition reactions and a Michael acceptor. The presence of the bulky and electron-withdrawing 3,5-dichlorophenyl group can influence the stereoselectivity and regioselectivity of these reactions.

Cycloaddition Reactions

This compound readily participates in cycloaddition reactions, most notably the Diels-Alder reaction, due to its electron-poor double bond. This reactivity allows for the construction of complex polycyclic systems.

Diels-Alder Reactions with Dienophiles

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. This compound, with its activated double bond, serves as an excellent dienophile. The reaction with a conjugated diene leads to the formation of a six-membered ring adduct rsc.org.

The rate and efficiency of the Diels-Alder reaction are influenced by the electronic properties of both the diene and the dienophile. The electron-withdrawing nature of the dichlorophenyl group on the maleimide enhances its dienophilic character, promoting the reaction. The reaction is also subject to kinetic and thermodynamic control, with temperature playing a crucial role in the reversibility of the reaction and the product distribution masterorganicchemistry.commdpi.comnih.gov. For instance, Diels-Alder reactions involving furan (B31954) derivatives are often reversible, and the stability of the adducts can be temperature-dependent masterorganicchemistry.commdpi.com.

Stereoselectivity of Diels-Alder Adducts

A key aspect of the Diels-Alder reaction is its stereoselectivity, leading to the formation of endo and exo diastereomers. The endo product is often the kinetically favored product, formed faster at lower temperatures, due to secondary orbital interactions between the p-orbitals of the diene and the electron-withdrawing groups of the dienophile masterorganicchemistry.comyoutube.com. The exo product, being sterically less hindered, is typically the thermodynamically more stable product and is favored at higher temperatures where the reaction is reversible masterorganicchemistry.comyoutube.comnih.gov.

The bulky 3,5-dichlorophenyl substituent on the nitrogen atom of the maleimide can exert a significant steric influence on the transition state of the Diels-Alder reaction. This steric hindrance can affect the ratio of endo to exo products. In reactions with certain dienes, such as substituted anthracenes, the steric bulk on both the diene and the N-phenylmaleimide can lead to unusual regio- and stereoselectivity, favoring the formation of specific adducts rsc.org. The stereochemistry of the dienophile is retained in the product, meaning that substituents that are cis on the dienophile will remain cis in the adduct youtube.com.

| Factor | Influence on Stereoselectivity | Outcome | References |

| Temperature | Lower temperatures favor the kinetic product. | Predominantly endo adduct. | masterorganicchemistry.comyoutube.com |

| Temperature | Higher temperatures favor the thermodynamic product. | Predominantly exo adduct. | masterorganicchemistry.comyoutube.comnih.gov |

| Secondary Orbital Interactions | Stabilization of the endo transition state. | Favors formation of the endo adduct. | masterorganicchemistry.com |

| Steric Hindrance | The bulky 3,5-dichlorophenyl group can disfavor the endo transition state. | May lead to an increased proportion of the exo adduct or unusual stereoisomers. | rsc.org |

Reaction with Fulvenes

Fulvenes are a class of cross-conjugated, cyclic molecules that can act as either the diene or the dienophile in Diels-Alder reactions, depending on their substitution pattern beilstein-journals.orgresearchgate.net. The reaction of N-substituted maleimides with fulvenes has been a subject of interest for the synthesis of complex polycyclic scaffolds nih.gov.

When reacting with an electron-deficient dienophile like this compound, a fulvene (B1219640) typically acts as the 4π-electron component (the diene). The electronic nature of the substituents on the fulvene can significantly influence the reaction rate. Electron-donating groups on the exocyclic carbon of the fulvene can increase its reactivity as a diene beilstein-journals.orgnih.gov. The reaction between a maleimide and a fulvene can lead to different diastereomeric products, and the selectivity can be influenced by the reaction conditions researchgate.net.

1,3-Dipolar Cycloaddition Reactions

Michael Addition Reactions

The electron-poor double bond of this compound makes it an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. This reaction is fundamental to the utility of maleimides in bioconjugation and materials science.

Thiols and amines are common nucleophiles that react with this compound via a Michael addition pathway. The reaction with thiols is particularly rapid and proceeds under mild conditions, making it a popular choice for the selective modification of cysteine residues in proteins. The reaction with amines also occurs, though it is generally slower than the reaction with thiols at neutral pH.

The addition of a thiol to the maleimide double bond results in the formation of a stable succinimide (B58015) thioether linkage. This reaction is highly efficient and specific for thiols at pH values between 6.5 and 7.5. The resulting thioether bond is generally considered stable, which is advantageous for creating permanent linkages in applications such as antibody-drug conjugates.

The kinetics of this reaction are influenced by the nature of the N-substituent on the maleimide. For N-aryl maleimides like this compound, the electron-withdrawing nature of the dichlorophenyl group can increase the electrophilicity of the maleimide double bond, potentially accelerating the rate of the Michael addition. The table below presents representative kinetic data for the reaction of an N-aryl maleimide with a thiol, illustrating the half-life of the reaction.

| N-Aryl Maleimide Adduct | Thiol | Half-life of Conversion (h) | Extent of Conversion (%) |

| N-phenyl maleimide-MPA | Glutathione (B108866) | 3.1 | 89.5 |

Data adapted from a study on N-phenyl maleimide, a close structural analog of this compound. MPA refers to 4-mercaptophenylacetic acid.

While the succinimide thioether bond is generally stable, it can undergo a retro-Michael reaction, leading to the dissociation of the adduct back to the maleimide and the thiol. This reversibility is particularly relevant in reducing environments, such as in the presence of excess thiols like glutathione, which is abundant in the intracellular environment. nih.gov

The retro-Michael reaction can be followed by an exchange reaction, where the released maleimide reacts with a different thiol molecule present in the environment. The rate of this retro-Michael reaction and subsequent exchange is dependent on the stability of the initial thioether adduct. The nature of the substituents on the maleimide nitrogen can influence this stability. Studies on N-aryl maleimides have shown that the electronic properties of the aryl group can affect the kinetics of the retro-reaction. The table below shows the degradation of a succinimide thioether in a reducing environment, highlighting the reversible nature of the maleimide-thiol adduct. udel.edu

| N-Aryl Maleimide Adduct | Reducing Agent | Half-life of Degradation (h) |

| N-phenyl maleimide-MPA | Glutathione | 3.1 |

Data adapted from a study on N-phenyl maleimide, a close structural analog of this compound. MPA refers to 4-mercaptophenylacetic acid.

This tunable reversibility is of significant interest for applications in drug delivery, where the release of a therapeutic agent can be triggered by the reducing environment of target cells. nih.govnih.gov

Reaction with Thiols and Amines

Polymerization Reactions of this compound

The polymerization behavior of N-substituted maleimides, including this compound, is a subject of significant interest in polymer chemistry. These monomers can undergo polymerization to form homopolymers or copolymers with a variety of vinyl and methacrylic monomers. The resulting polymers often exhibit enhanced thermal stability and other desirable properties, making them suitable for various applications. This section will focus on the copolymerization reactions of this compound, with a particular emphasis on its reactions with vinyl and methacrylic monomers.

Copolymerization with Vinyl and Methacrylic Monomers

N-substituted maleimides are known to readily copolymerize with a range of vinyl and methacrylic monomers via free-radical polymerization. These reactions are typically initiated by thermal initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The incorporation of the maleimide unit into the polymer backbone can significantly alter the properties of the resulting copolymer.

The copolymerization of N-substituted maleimides with methyl methacrylate (B99206) (MMA) has been a subject of detailed investigation. These studies provide valuable insights into the reactivity of the maleimide monomers and the properties of the resulting copolymers.

In a study on the copolymerization of N-(2,3-dichlorophenyl)maleimide (2,3DCMI), N-(2,4-dichlorophenyl)maleimide (2,4DCMI), and N-(2,6-dichlorophenyl)maleimide (2,6DCMI) with MMA, the reactions were carried out in 1,4-dioxane (B91453) with AIBN as the initiator at 60°C. uctm.edu The monomer reactivity ratios (r1 for the maleimide and r2 for MMA) and the Alfrey-Price Q-e values were determined to understand the copolymerization behavior. uctm.edu

The results from these studies indicate that MMA is significantly more reactive than the N-(dichlorophenyl)maleimide monomers in these copolymerization systems, as evidenced by the r2 values being much greater than the r1 values. uctm.edu This suggests that in a growing polymer chain with an active MMA end, the addition of another MMA monomer is much more likely than the addition of a maleimide monomer. Conversely, a growing chain ending in a maleimide radical is more likely to add an MMA monomer. This leads to the formation of random copolymers where MMA is the more abundant monomer unit in the polymer chain compared to its proportion in the initial monomer feed. researchgate.net

Based on the data for other dichlorophenylmaleimide isomers, it can be inferred that the copolymerization of this compound with MMA would also result in a random copolymer with a higher incorporation of MMA units. The specific reactivity ratios for this compound would depend on the electronic and steric effects of the 3,5-dichloro substitution pattern on the maleimide double bond.

Table 1: Reactivity Ratios and Alfrey-Price Parameters for the Copolymerization of N-(dichlorophenyl)maleimides (M1) with Methyl Methacrylate (M2)

| N-(dichlorophenyl)maleimide Isomer | r1 | r2 | Q1 | e1 |

| N-(2,3-dichlorophenyl)maleimide | 0.16 | 1.97 | 0.58 | 1.47 |

| N-(2,4-dichlorophenyl)maleimide | 0.09 | 2.23 | 0.55 | 1.65 |

| N-(2,6-dichlorophenyl)maleimide | 0.04 | 4.19 | 0.30 | 1.75 |

| Data sourced from the Journal of Chemical Technology and Metallurgy. uctm.edu |

The molecular structure of N-substituted maleimides, particularly the nature and position of substituents on the phenyl ring, has a profound impact on their copolymerization behavior. This influence is manifested in the monomer reactivity ratios and the Alfrey-Price Q and e parameters, which describe the resonance stabilization and polarity of the monomer, respectively.

Studies on the copolymerization of different isomers of N-(dichlorophenyl)maleimide with MMA have shown that the position of the chlorine atoms on the phenyl ring significantly affects the reactivity of the maleimide monomer. uctm.edu The reactivity of the N-(dichlorophenyl)maleimides was found to decrease in the order: 2,3-DCMI > 2,4-DCMI > 2,6-DCMI. uctm.edu This trend can be attributed to the increasing steric hindrance around the nitrogen atom and the maleimide double bond as the chlorine atoms are moved closer to the point of attachment to the maleimide ring. The ortho-substituents in 2,6-DCMI exert the most significant steric effect, thereby reducing the reactivity of the monomer towards the growing polymer chain.

The electronic effects of the chloro-substituents also play a role. The electron-withdrawing nature of the chlorine atoms increases the electrophilicity of the maleimide double bond, which is reflected in the positive 'e' values. This makes the maleimide an electron-accepting monomer.

For this compound, the chlorine atoms are in the meta positions. This positioning would result in a significant inductive electron-withdrawing effect, likely leading to a high 'e' value, similar to or potentially higher than the other isomers. The steric hindrance from the meta-substituents would be less pronounced than that of ortho-substituents (as in 2,6-DCMI) but more than if there were no ortho substituents. Therefore, its reactivity (r1 value) in copolymerization with MMA would be expected to be intermediate, likely higher than that of the 2,6-isomer. The precise values would require experimental determination.

The incorporation of these halogenated maleimides into the polymer backbone has been shown to enhance the thermal stability of the resulting copolymers. uctm.edu The thermal stability of the copolymers was found to be about 80-90°C higher than that of polymethylmethacrylate alone. uctm.edu This enhancement is attributed to the rigid five-membered imide ring in the polymer backbone. It was also noted that the position of the chlorine atoms in the phenyl ring of N-(dichlorophenyl)-maleimides had an insignificant effect on the thermal properties of the copolymers. uctm.edu

Biological Activities and Mechanistic Investigations of N 3,5 Dichlorophenyl Maleimide

Antifungal Activities

Maleimide (B117702) derivatives, characterized by the -CO-N(R)-CO- chemical linkage, are known to possess a range of biological properties, including antifungal effects. The core structure serves as a key component for this activity. While the broader class of maleimides has been investigated for these properties, specific data on N-(3,5-Dichlorophenyl)maleimide is not extensively documented.

Efficacy against Plant Pathogens

The N-(3,5-dichlorophenyl) chemical group is a critical feature in several well-known dicarboximide fungicides, suggesting that its presence in the maleimide structure could confer fungitoxic properties. These related fungicides, such as Vinclozolin (B1683831) and Iprodione (B1672158), are known to degrade into 3,5-dichloroaniline (B42879) (3,5-DCA), a common metabolite. lu.seepa.gov However, specific studies detailing the effectiveness of this compound itself against the following plant pathogens are not available in the reviewed literature.

There is no specific data available from the reviewed search results detailing the efficacy of this compound against Botrytis cinerea. However, studies on related compounds show that the chlorinated phenyl ring is significant. For instance, research on N-phenyl-driman-9-carboxamides demonstrated that chlorinated compounds in the aromatic ring exhibited the highest antifungal activity against B. cinerea. nih.gov

No specific research findings on the efficacy of this compound against Sclerotinia sclerotiorum were found in the available literature.

There is no specific data available in the reviewed literature concerning the effectiveness of this compound against Cochliobolus miyabeanus.

Information regarding the efficacy of this compound against Pellicularia sasaci is not present in the reviewed scientific literature.

Comparison with Commercial Fungicides

Direct comparisons of this compound with commercial fungicides are not available due to the lack of efficacy data for the primary compound. However, it is informative to compare commercial fungicides that share the same N-(3,5-dichlorophenyl) moiety, such as the dicarboximide fungicide Vinclozolin and the industrial fungicide N-(3,5-dichlorophenyl)succinimide (NDPS). nih.govnih.gov These compounds are structurally similar to this compound.

Fungicides are extensively used to control grey mould caused by Botrytis cinerea. The effectiveness of several commercial fungicides against this pathogen has been evaluated in numerous studies.

Table 1: Efficacy of Various Commercial Fungicides Against Botrytis cinerea

| Fungicide Class | Active Ingredient | Target Pathogen | Reported Efficacy |

|---|---|---|---|

| Dicarboximide | Iprodione | Botrytis cinerea | Provides a strong curative and preventative effect. lu.se |

| Phenylpyrrole | Fludioxonil | Botrytis cinerea | Highly effective with an EC50 < 0.1 µg/ml for inhibiting mycelial growth. |

| Anilinopyrimidine | Pyrimethanil | Botrytis cinerea | Least effective among a tested group, with an EC50 of 50 µg/ml. |

This table presents data on various commercial fungicides to provide context on antifungal efficacy. It does not include data for this compound as none was available.

Other Reported Biological Activities of this compound

Beyond its primary applications, this compound has been investigated for a variety of other biological activities, ranging from agricultural to pharmaceutical uses. These explorations underscore the versatility of the maleimide scaffold and the significant influence of the 3,5-dichlorophenyl substituent on its biological profile.

Herbicidal Properties

Substituted N-phenylmaleimides are a class of compounds that have garnered considerable interest for their biological properties, including their use as herbicides in the agricultural industry. researchgate.net The structural features of this compound, particularly the dichlorinated phenyl ring, are common in many commercial herbicides. Research into quantitative structure-activity relationships (QSAR) of other herbicidal compounds has shown that the presence and position of halogen substituents on a phenyl ring are critical for activity. nih.gov For a series of phenyl-substituted pyridine (B92270) 1-oxide herbicides, the partition coefficient (a measure of lipophilicity) and the molar refractivity of substituents were significant parameters influencing herbicidal efficacy. nih.gov The dichloro substitution on the phenyl ring of this compound would significantly impact these properties, suggesting a rational basis for its potential herbicidal effects. While specific studies detailing the herbicidal mechanism of this compound are not extensively documented in the reviewed literature, the general activity of N-aryl maleimides supports its classification in this area. fao.org

Nematicidal Activity

Plant-parasitic nematodes (PPNs) pose a significant threat to global agriculture, causing substantial crop losses. nih.gov Consequently, there is an ongoing search for effective and environmentally safer nematicides. While direct studies on the nematicidal activity of this compound against specific nematode species like Pratylenchus penetrans or Meloidogyne incognita were not found in the available research, the activity of related compounds suggests potential in this area. nih.govnih.govresearchgate.net For instance, research on other chemical classes has demonstrated that chlorinated aromatic structures can exhibit nematicidal properties. The historical use of compounds like 1,3-dichloropropene (B49464) highlights the efficacy of chlorinated compounds in controlling PPNs. nih.gov The development of novel nematicides often involves screening diverse chemical libraries, and given its structure, this compound could be a candidate for such screening programs. nih.gov

Antimicrobial Properties

The maleimide moiety is a core structural feature in various compounds investigated for antimicrobial properties. tandfonline.com N-substituted maleimides have been synthesized and evaluated for their activity against various bacterial and fungal strains. researchgate.netresearchgate.net For example, a series of N-(4-(N-substituted benzothiazole-2-yl) sulfonamido phenyl) maleimides and related compounds showed good antibacterial and antifungal activities. researchgate.net Another study on maleimide derivatives reported positive inhibition against several bacterial strains. rdd.edu.iq

The antimicrobial potential of such compounds is often linked to the reactivity of the maleimide ring and the nature of the N-substituent. While research specifically detailing the antimicrobial spectrum of this compound is limited, the collective evidence for N-substituted maleimides and other dichlorinated phenyl compounds suggests it may possess such properties. The lipophilicity conferred by the dichlorophenyl group could facilitate passage through microbial cell membranes, a key attribute for antimicrobial efficacy. mdpi.com

Potential as Pharmaceutical Intermediates

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential pharmaceutical applications. researchgate.nettandfonline.com The maleimide group is a highly reactive Michael acceptor, readily undergoing conjugate addition reactions with nucleophiles such as thiols. nih.gov This reactivity is extensively used in bioconjugation to link molecules to proteins or peptides.

Furthermore, substituted N-phenylmaleimides are precursors for creating a diverse range of heterocyclic systems through reactions like Diels-Alder cycloadditions or recyclization with binucleophiles. researchgate.nettandfonline.comnih.gov These resulting heterocyclic structures are often scaffolds for developing new therapeutic agents. For instance, N-phenylmaleimides have been used to synthesize acetylcholinesterase inhibitors, which are investigated for treating Alzheimer's disease. researchgate.nettandfonline.com The 3,5-dichlorophenyl moiety can be a crucial pharmacophore in the final active molecule, contributing to target binding and modulating pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies

The biological activity of N-phenylmaleimide derivatives is highly dependent on the nature and position of substituents on the phenyl ring. Structure-activity relationship (SAR) studies aim to understand these dependencies to design more potent and selective compounds.

Influence of Substituent Patterns on Biological Efficacy

The substituent pattern on the phenyl ring of N-phenylmaleimides profoundly influences their biological efficacy by altering electronic properties, lipophilicity, and steric profile.

Electronic Effects: The electron-withdrawing nature of the two chlorine atoms at the meta-positions of the phenyl ring in this compound significantly impacts the reactivity of the maleimide double bond. These effects can influence the compound's interaction with biological targets. In SAR studies of other compound classes, such as RET kinase inhibitors, the substitution pattern on a phenyl ring was critical for inhibitory activity. nih.gov

Lipophilicity and Steric Factors: Halogenation, particularly dichlorination, increases the lipophilicity of the molecule. This property can enhance the ability of the compound to cross biological membranes and reach its site of action. QSAR studies on other herbicides have demonstrated that lipophilicity (often represented by the partition coefficient, π) is a key parameter for bioactivity. nih.gov However, the size and position of substituents are also crucial. For some adenosine (B11128) receptor antagonists, steric factors were found to be critical for binding affinity, with larger N,N-dialkyl groups on a related scaffold reducing affinity compared to smaller dimethyl groups. f1000research.com The 3,5-dichloro pattern provides a specific steric and electronic profile that can be optimal for fitting into the binding pocket of a target enzyme or receptor.

The table below summarizes the influence of different substitution patterns on the biological activities of N-phenylmaleimide analogues and related structures, as derived from various studies.

| Compound Class | Substitution Pattern | Observed Effect on Biological Activity |

| N-Phenylmaleimides | Aryl-substitutions | Investigated as acetylcholinesterase inhibitors for Alzheimer's disease treatment. researchgate.nettandfonline.com |

| N-Phenylmaleimides | General Substitutions | Used as precursors in synthesizing compounds with fungicidal and antileukemia activity. researchgate.net |

| Pyridine 1-Oxide Herbicides | Phenyl-substitutions | Herbicidal activity is correlated with the partition coefficient (lipophilicity) and molar refractivity of the substituent. nih.gov |

| RET Kinase Inhibitors | N-phenyl substitutions | The specific substitution pattern on the phenyl ring is crucial for potent inhibition of the kinase and its drug-resistant mutants. nih.gov |

Interactive Data Table: SAR Insights for Phenyl-Substituted Compounds

| Compound Series | Key Structural Feature | SAR Finding | Implication for this compound |

|---|---|---|---|

| N-Aryl Maleimides | Substituents on the Phenyl Ring | Modulates activity as enzyme inhibitors (e.g., acetylcholinesterase). researchgate.nettandfonline.com | The 3,5-dichloro substitution likely confers specific inhibitory properties. |

| Herbicidal Pyridines | Phenyl Substituents | Increased lipophilicity from substituents often correlates with higher herbicidal activity. nih.gov | The two chlorine atoms increase lipophilicity, suggesting enhanced herbicidal potential. |

| Adenosine A3 Receptor Antagonists | Substituents on a Benzyl Group | Steric bulk of substituents is a critical factor for receptor binding affinity. f1000research.com | The specific size and placement of the chlorine atoms may optimize binding to biological targets. |

Physicochemical Parameters Correlated with Activity

Electronic Effects of Substituents

The nature and position of substituents on the phenyl ring of N-aryl maleimides play a critical role in modulating the electrophilicity of the maleimide's carbon-carbon double bond. This electrophilicity is crucial for the compound's primary mechanism of action, which often involves a Michael addition reaction with nucleophilic groups, such as the thiol group of cysteine residues in proteins. axispharm.com

The electronic influence of substituents can be quantified using Hammett substituent constants (σ). Electron-withdrawing groups, such as the two chlorine atoms in this compound, increase the reactivity of the maleimide ring. The Hammett constant for a 3,5-dichloro substitution pattern is +0.74 (σ_m for each chlorine is +0.37), indicating a strong electron-withdrawing effect. stenutz.eudalalinstitute.com This heightened reactivity can lead to more rapid and efficient covalent modification of target proteins.

Research on N-aryl maleimides has shown that the addition of electron-withdrawing groups to the N-phenyl ring accelerates thiol-maleimide coupling and can also influence the stability of the resulting thiosuccinimide adduct. nih.gov Specifically, N-aryl maleimides generally react more rapidly with thiols compared to their N-alkyl counterparts. mdpi.com This increased reactivity is a desirable trait in many biological applications.

Lipophilicity

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P) or distribution coefficient (log D), is a critical determinant of a compound's ability to cross cell membranes and access intracellular targets. For a series of neutral N-substituted maleimides, lipophilicity has been shown to influence their antibacterial activity. tandfonline.comtandfonline.com

The precursor for this compound, 3,5-dichloroaniline, has a calculated XLogP3 value of 2.9, suggesting significant lipophilicity which is likely conferred to the final maleimide compound. nih.gov This property would facilitate its passage through the lipid bilayers of cellular and organellar membranes, a prerequisite for reaching intracellular sites of action. However, the relationship between lipophilicity and activity is not always linear, and an optimal range is often observed for maximal efficacy.

Steric Factors

While electronic effects and lipophilicity are primary drivers, steric hindrance from bulky substituents on the N-aryl ring can also affect the rate and accessibility of the maleimide for reaction with its biological targets. For this compound, the chlorine atoms are in the meta positions, which generally cause less steric hindrance to the approach of a nucleophile to the maleimide ring compared to ortho substituents.

The interplay of these physicochemical parameters is summarized in the table below, which provides a comparative look at how different substituents on the N-phenyl ring of maleimides can influence their properties and, by extension, their biological activity.

| Substituent Pattern on N-Phenyl Ring | Hammett Constant (Σσ) | General Effect on Reactivity | Estimated Lipophilicity (log P) Contribution |

| Unsubstituted | 0.00 | Baseline | Moderate |

| 4-Methoxy | -0.27 | Electron-donating, decreases reactivity | Slightly increased |

| 4-Bromo | +0.23 | Electron-withdrawing, increases reactivity | Significantly increased |

| 3,5-Dichloro | +0.74 | Strongly electron-withdrawing, significantly increases reactivity | High |

This table is generated based on established principles of physical organic chemistry and data from referenced literature. The lipophilicity contribution is a qualitative assessment based on the properties of the substituents.

Mechanisms of Action at the Molecular and Cellular Level

Enzyme Inhibition and Modulation

N-(3,5-Dichlorophenyl)maleimide is a potent inhibitor of critical enzymatic pathways, most notably those involved in cellular respiration and protein function. Its reactivity, largely conferred by the maleimide (B117702) group, allows it to interact with and incapacitate key cellular components.

Inhibition of Mitochondrial Function

Research has demonstrated that NDPM is a powerful inhibitor of mitochondrial function. Studies utilizing isolated renal cortical mitochondria from rats have provided precise insights into its disruptive effects on cellular energy production. nih.gov

NDPM has been shown to significantly inhibit both State 3 and State 4 mitochondrial respiration in a concentration-dependent manner. nih.gov State 3 respiration represents the active, ADP-stimulated state of oxidative phosphorylation, where the consumption of oxygen is tightly coupled to ATP synthesis. State 4 respiration, in contrast, is the resting state in the absence of ADP, reflecting the basal level of proton leakage across the inner mitochondrial membrane.

The inhibitory effect of NDPM on both these states indicates a severe disruption of the electron transport chain's ability to transfer electrons and pump protons, thereby crippling the cell's primary means of energy generation. nih.gov

Table 1: Effect of this compound on Mitochondrial Respiration

| Concentration of NDPM (µM) | Inhibition of State 3 Respiration (%) | Inhibition of State 4 Respiration (%) |

| 25 | Concentration-dependent decrease | Concentration-dependent decrease |

| 50 | Concentration-dependent decrease | Concentration-dependent decrease |

| 100 | Concentration-dependent decrease | Concentration-dependent decrease |

Data sourced from studies on isolated rat renal cortical mitochondria respiring on pyruvate/malate. nih.gov

Further investigation has pinpointed the primary target of NDPM within the mitochondrial respiratory chain to be Site 1, also known as NADH:ubiquinone oxidoreductase or Complex I. nih.gov This enzyme complex is the first and largest of the five complexes in the electron transport chain and is responsible for oxidizing NADH and transferring electrons to ubiquinone. By inhibiting Site 1, NDPM effectively blocks the entry of electrons from NADH into the respiratory chain, a critical first step in aerobic respiration. nih.gov It is important to note that NDPM does not appear to inhibit cytochrome c-cytochrome oxidase (Complex IV) or the electron transport chain at other sites. nih.gov

Interaction with Cysteine Proteases and Sulfhydryl Groups

The maleimide moiety of this compound is highly reactive towards sulfhydryl groups (also known as thiols), which are found in the amino acid cysteine. thermofisher.com This reactivity forms the basis of its interaction with a wide range of proteins, including cysteine proteases. The reaction involves a Michael addition, where the nucleophilic sulfhydryl group of a cysteine residue attacks the electron-deficient double bond of the maleimide ring, forming a stable, irreversible thioether linkage. thermofisher.com

This covalent modification can lead to the inactivation of enzymes, such as cysteine proteases, that rely on a cysteine residue in their active site for catalytic activity. By binding to this critical residue, NDPM can block substrate access or alter the enzyme's conformation, rendering it non-functional. This mechanism is not limited to proteases and can affect any protein with accessible and reactive cysteine sulfhydryl groups, disrupting their structure and function.

Proposed Inhibition of Specific Fungal Enzymes

While direct evidence is pending, the structural characteristics of this compound suggest potential inhibitory activity against certain fungal enzymes, drawing parallels with the known mechanisms of other fungicides.

Demethylation inhibitor (DMI) fungicides are a major class of antifungal agents that act by inhibiting Cytochrome P450-dependent sterol 14α-demethylase, an enzyme also known as Cyp51 or Erg11. apsnet.orgnih.gov This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.gov By inhibiting Cyp51, DMI fungicides disrupt the integrity and function of the fungal cell membrane, ultimately leading to cell death. apsnet.orgnih.gov

Given that this compound contains a dichlorophenyl group, a feature present in some DMI fungicides, it is plausible that it could exert its antifungal activity through a similar mechanism. The interaction would involve the binding of the compound to the active site of Cyp51, preventing the demethylation of lanosterol, a precursor to ergosterol. However, it must be emphasized that this remains a proposed mechanism based on indirect evidence from the action of DMI fungicides, and direct experimental verification of NDPM's effect on Cyp51 is required.

Resistance Mechanisms in Target Organisms

Fungicide Resistance Development

The emergence of fungicide resistance is an evolutionary process driven by the selection pressure exerted by the continuous or repeated use of a fungicide. Fungal populations that are initially susceptible can develop resistance through spontaneous mutations that confer a survival advantage in the presence of the chemical. These resistant individuals then proliferate, leading to a decrease in the efficacy of the fungicide over time. The development of resistance to dicarboximide fungicides has been observed in various plant pathogenic fungi, compromising their control.

Target-Site Resistance Mechanisms

Target-site resistance occurs when a modification in the fungal protein that is the direct target of the fungicide reduces the binding affinity of the chemical. This allows the protein to continue its normal function even in the presence of the fungicide.

For the dicarboximide class of fungicides, the primary target is believed to be involved in osmotic signal transduction. While the precise target protein of N-(3,5-Dichlorophenyl)maleimide is not definitively identified, studies on related dicarboximide fungicides have pinpointed mutations in specific genes that confer resistance. In many dicarboximide-resistant fungal strains, mutations have been identified in a gene known as Bos1 (or its homologues), which encodes a group III histidine kinase. This enzyme is a key component of a signal transduction pathway that regulates the fungus's response to osmotic stress.

Mutations in the Bos1 gene can alter the structure of the histidine kinase, preventing the fungicide from binding effectively. This allows the signaling pathway to function correctly, enabling the fungus to survive the osmotic stress induced by the fungicide. Specific point mutations within the Bos1 gene have been correlated with varying levels of resistance to dicarboximide fungicides in several fungal species.

| Fungal Species | Gene | Observed Mutations | Reference |

| Botrytis cinerea | Bos1 | I365S, Q369P, N373S | apsnet.org |

| Sclerotinia homoeocarpa | Shos1 (Bos1 homolog) | Various mutations | nih.gov |

| Monilinia fructicola | Mfos1 (Bos1 homolog) | Various mutations | nih.gov |

Table 1: Examples of Target-Site Mutations Conferring Resistance to Dicarboximide Fungicides

Non-Target Site Resistance Mechanisms

Non-target site resistance involves mechanisms that reduce the amount of the active fungicide reaching its target site, without any modification of the target protein itself. These mechanisms are often more complex and can confer resistance to multiple fungicides with different modes of action.

Fungi possess transport proteins, known as efflux pumps, that can actively transport toxic compounds out of the cell. The overexpression of genes encoding these pumps is a common mechanism of non-target site resistance. Two major families of efflux transporters are the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. nih.govnih.govsolvobiotech.commdpi.comresearchgate.net

In the context of dicarboximide resistance, studies have shown that the overexpression of specific ABC transporter genes, such as BcatrB in Botrytis cinerea and ShPDR1 in Sclerotinia homoeocarpa, is associated with reduced susceptibility. nih.gov This increased efflux activity effectively lowers the intracellular concentration of the fungicide, preventing it from reaching a lethal concentration at its target site.

| Transporter Gene | Fungal Species | Fungicide Class | Reference |

| BcatrB | Botrytis cinerea | Dicarboximides | nih.gov |

| ShPDR1 | Sclerotinia homoeocarpa | Dicarboximides | nih.gov |

Table 2: Efflux Transporters Implicated in Dicarboximide Resistance

Another strategy to prevent a fungicide from reaching its target is to sequester it within the cell, typically in the vacuole. This process, known as vacuolar sequestration, effectively compartmentalizes the toxic compound, rendering it harmless. While this mechanism is well-documented for some herbicides, its specific role in resistance to this compound or dicarboximide fungicides is less characterized but remains a plausible non-target site resistance strategy. By trapping the fungicide in the vacuole, the fungus can significantly reduce its concentration in the cytoplasm where the target sites are located.

Fungi can also develop resistance by increasing their ability to metabolize and detoxify the fungicide. This is often achieved through the enhanced activity of detoxification enzymes such as cytochrome P450 monooxygenases (CYPs) and glutathione (B108866) S-transferases (GSTs). nih.govfrontiersin.orgmdpi.comnih.govnih.govresearchgate.netnih.govmdpi.com

CYPs can modify the fungicide molecule, often through oxidation, to make it less toxic or more easily conjugated for subsequent detoxification steps. GSTs catalyze the conjugation of glutathione to the fungicide or its metabolites, which increases their water solubility and facilitates their sequestration or transport out of the cell. While the specific metabolic pathways for this compound in resistant fungi are not fully elucidated, the involvement of these enzyme families is a well-established mechanism of resistance to many other fungicides and is likely to play a role in the detoxification of dicarboximide fungicides. nih.govnih.gov

Cross-Resistance Patterns

Cross-resistance occurs when a fungal strain that has developed resistance to one fungicide exhibits resistance to other, often chemically related, fungicides. This phenomenon is a significant concern in disease management as it can limit the number of effective control agents. The patterns of cross-resistance are crucial for understanding the durability of fungicides and for designing effective resistance management strategies.

Negative Cross-Resistance Phenomena

Negative cross-resistance, also known as collateral sensitivity, is a rare phenomenon where a fungal strain resistant to one type of fungicide becomes more susceptible to another, often chemically unrelated, fungicide. cornell.edu This is a valuable concept in resistance management as it allows for the potential use of specific fungicides to control populations that have become resistant to other chemicals.

A well-documented example of negative cross-resistance in B. cinerea is the relationship between benzimidazole (B57391) fungicides and N-phenylcarbamates. Strains of B. cinerea that are resistant to benzimidazoles (like carbendazim) have been found to be hypersensitive to the N-phenylcarbamate diethofencarb. apsnet.orgapsnet.orgnih.gov This specific negative cross-resistance has been utilized in disease control strategies, where mixtures of these two fungicide types were used to manage both sensitive and resistant fungal populations. apsnet.orgapsnet.org

In some cases, negative cross-resistance has also been observed between benzimidazole-resistant strains and the aromatic hydrocarbon fungicide dicloran. researchgate.net The table below outlines key examples of negative cross-resistance observed in fungal pathogens.

Table 2: Examples of Negative Cross-Resistance in Fungal Pathogens

| Fungicide Group with Resistance | Fungicide Group with Increased Sensitivity (Negative Cross-Resistance) | Target Organism |

|---|---|---|

| Benzimidazoles (e.g., benomyl, carbendazim) | N-phenylcarbamates (e.g., diethofencarb) | Botrytis cinerea apsnet.orgapsnet.orgnih.gov |

| Benzimidazoles (Ben R1 type) | Dicloran | Botrytis cinerea researchgate.net |

Analytical Methodologies for N 3,5 Dichlorophenyl Maleimide

Spectroscopic Characterization

Spectroscopy is fundamental to the structural elucidation of N-(3,5-Dichlorophenyl)maleimide. Various methods provide complementary information to build a complete picture of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the cornerstone for determining the precise structure of this compound. Although a dedicated spectrum for this specific molecule is not widely published, the expected chemical shifts can be reliably predicted based on extensive data from analogous N-substituted maleimides and 3,5-disubstituted benzene (B151609) rings rsc.orgnih.gov.

¹H NMR: The proton NMR spectrum is expected to be distinct. The two protons on the maleimide (B117702) ring's double bond are chemically equivalent and should appear as a sharp singlet. In related maleimide structures, this singlet is typically observed in the range of δ 6.7-6.9 ppm mdpi.comresearchgate.net. The aromatic protons of the 3,5-dichlorophenyl group would produce a characteristic pattern. The proton at the C4 position would appear as a triplet (or more accurately, a triplet-like doublet of doublets with small meta-coupling), while the two equivalent protons at the C2 and C6 positions would appear as a doublet.

¹³C NMR: The carbon NMR spectrum provides further structural confirmation. Key signals include those from the two equivalent carbonyl carbons of the maleimide ring, the two equivalent vinyl carbons of the C=C double bond, and the distinct signals from the carbons of the dichlorophenyl ring. The carbons directly bonded to chlorine atoms would exhibit a significant downfield shift.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Signal Description |

|---|---|---|

| ¹H | ~6.8 | Singlet (Maleimide CH=CH) |

| ¹H | ~7.2-7.5 | Multiplets (Dichlorophenyl ring) |

| ¹³C | ~170 | Carbonyl (C=O) |

| ¹³C | ~134 | Vinylic (CH=CH) |

| ¹³C | ~135 | Aromatic (C-Cl) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification. In the context of its role as a metabolite, MS, particularly tandem mass spectrometry (MS/MS), is indispensable for its detection in biological fluids nih.gov. The ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would typically produce a protonated molecular ion [M+H]⁺ in positive ion mode nih.govnih.gov. The isotopic pattern of this ion would be characteristic, showing multiple peaks due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). Collision-induced dissociation (CID) of the molecular ion would lead to predictable fragment ions, likely involving the cleavage of the maleimide ring or the dichlorophenyl group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the imide functional group. Based on data from similar maleimide compounds, two distinct carbonyl (C=O) stretching bands are anticipated due to symmetric and asymmetric vibrations, typically appearing in the region of 1700-1800 cm⁻¹ mdpi.comchemicalbook.com. Other significant peaks would include the C=C stretching of the maleimide alkene group and the characteristic absorptions for the substituted benzene ring and the carbon-chlorine (C-Cl) bonds.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=O | ~1730-1780 | Asymmetric stretch of imide |

| C=O | ~1700-1720 | Symmetric stretch of imide |

| C=C (alkene) | ~1630 | Alkene stretch in maleimide ring |

| C=C (aromatic) | ~1580, ~1470 | Aromatic ring skeletal vibrations |

Chromatographic Techniques

Chromatographic methods are essential for the separation and quantification of this compound from complex mixtures, such as reaction products or biological samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis and purification of this compound. A typical method would employ a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with an acid modifier like formic acid to ensure good peak shape nih.govnih.gov. Detection is commonly performed using a UV detector, as the aromatic ring and maleimide chromophores absorb UV light effectively nih.gov. HPLC is used not only for quantification but also to assess the purity of synthesized batches of the compound fishersci.com.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), represents the most sensitive and specific technique for analyzing this compound, especially at low concentrations in complex biological matrices nih.govnih.gov. This method combines the powerful separation capabilities of HPLC with the definitive identification and quantification power of mass spectrometry.

In metabolic studies, LC-MS/MS is used to track the formation of this compound from its parent compound, NDPS, in samples like plasma or urine nih.govnih.gov. The method often operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This provides exceptional specificity, minimizing interference from other components in the matrix nih.govnih.gov. The development of a robust LC-MS method is critical for pharmacokinetic and toxicological assessments involving this compound researchgate.net.

Quantitative Analysis Methods

The quantitative analysis of this compound, a significant metabolite of dicarboximide fungicides such as iprodione (B1672158), is crucial for environmental monitoring, food safety assessment, and toxicological studies. While specific, validated analytical methods solely for the quantification of this compound are not extensively detailed in publicly available literature, the analytical approaches used for its parent compounds and primary metabolites provide a clear framework for its determination. Methodologies primarily rely on advanced chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.

Analysis frequently targets the common chemical moiety, 3,5-dichloroaniline (B42879) (3,5-DCA), as a biomarker for exposure to a range of N-(3,5-dichlorophenyl)-containing fungicides. nih.govsigmaaldrich.com These methods often involve a hydrolysis step to convert the parent fungicide and its various metabolites into 3,5-DCA, which is then extracted, derivatized, and quantified. nih.gov Such an approach provides a total measure of exposure to related pesticides but does not quantify the individual metabolites like this compound.

Direct quantification would necessitate methods capable of separating this compound from other metabolites and matrix components. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the most probable technique for this purpose due to its high sensitivity, specificity, and applicability to moderately polar, thermally labile compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of the 3,5-Dichloroaniline (3,5-DCA) Moiety

A prevalent strategy for assessing exposure to fungicides like iprodione is the quantification of the 3,5-DCA metabolite in biological and environmental samples. Research has established validated LC-MS/MS methods for this purpose. In one such study, urine samples were subjected to basic hydrolysis to convert iprodione and its metabolites to 3,5-DCA. nih.gov The resulting 3,5-DCA was then derivatized to enhance its chromatographic and mass spectrometric properties before analysis. nih.gov A similar HPLC-MS/MS method was developed for the simultaneous determination of 3,4-DCA and 3,5-DCA in chives, utilizing a modified QuEChERS preparation technique. nih.gov

The table below summarizes the parameters and findings from a validated method for 3,5-DCA analysis in human urine and chives, which serves as a proxy for the detection of its precursors. nih.govnih.gov

| Parameter | Method Details for 3,5-DCA Analysis |

|---|---|

| Analytical Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) nih.govnih.gov |

| Sample Matrix | Human Urine, Chives nih.govnih.gov |

| Sample Preparation (Urine) | Basic hydrolysis, liquid-liquid extraction with toluene (B28343), derivatization with pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov |

| Sample Preparation (Chives) | Modified QuEChERS: Extraction with acetonitrile, purification with graphite (B72142) carbon black + primary secondary amine. nih.gov |

| Detection Mode | Triple quadrupole mass spectrometry, Selected Reaction Monitoring (SRM) in negative ion mode. nih.gov |

| Internal Standard | [(13)C(6)]-labeled 3,4-DCA nih.gov |

| Linearity (Urine) | 0.1-200 ng/mL nih.gov |

| Linearity (Chives) | 0.001-1.000 mg/L (R² > 0.996) nih.gov |

| Limit of Detection (LOD) | 0.1 ng/mL (Urine) nih.gov, 1.0 µg/kg (Chives) nih.gov |

| Limit of Quantification (LOQ) | 2.0 µg/kg (3,4-DCA in Chives), 3.0 µg/kg (3,5-DCA in Chives) nih.gov |

| Recovery (Chives) | 78.2-98.1% nih.gov |

Proposed Quantitative Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is another powerful technique suitable for the quantitative analysis of semi-volatile organic compounds like this compound. While GC can offer high chromatographic resolution, the maleimide structure may require derivatization to improve thermal stability and prevent degradation in the injector port. The analysis would likely involve electron ionization (EI) and monitoring of specific ions (Selected Ion Monitoring, SIM) for quantification.

The following table outlines plausible parameters for a quantitative GC-MS method for this compound, based on standard practices for analyzing pesticide residues and related chlorinated compounds. jmb.or.krresearchgate.netresearchgate.net

| Parameter | Proposed GC-MS Method Details |

|---|---|

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Sample Preparation | Liquid-liquid extraction or Solid-Phase Extraction (SPE) followed by optional derivatization. |

| GC Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. researchgate.net |

| Injector Temperature | 250-280°C |

| Oven Program | Initial temp 60-80°C, hold for 1-2 min, ramp at 10-25°C/min to 280-300°C, hold for 5-10 min. researchgate.net |

| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min. |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| MS Detection | Selected Ion Monitoring (SIM) of characteristic fragment ions for quantification and confirmation. |

| Example Quantifier Ion (m/z) | Hypothetical: Molecular ion and major fragments (e.g., dichlorophenyl fragments). |

| Expected LOD/LOQ | Low µg/kg to ng/g range, depending on matrix and sample preparation. |

The development and single-laboratory validation of such GC-MS or LC-MS/MS methods, following international guidelines, would be a prerequisite for their use in regulatory monitoring and risk assessment.

Future Research Directions and Applications

Design and Synthesis of Novel Derivatives with Enhanced Activities

The core structure of N-(3,5-Dichlorophenyl)maleimide, featuring a reactive maleimide (B117702) ring attached to a dichlorophenyl group, serves as a versatile scaffold for chemical modification. nih.gov Future research is increasingly focused on the rational design and synthesis of new derivatives to enhance biological activity, improve selectivity, and reduce potential toxicity. An intact, unsubstituted succinimide (B58015) ring has been shown to be optimal for the nephrotoxic effects of the related compound N-(3,5-dichlorophenyl)succinimide (NDPS), suggesting that structural modifications could yield safer and more effective agents. nih.gov

Synthetic strategies are being developed to create libraries of related compounds. For instance, phosphine-catalyzed isomerization and addition reactions have been successfully used to synthesize 3,4-disubstituted maleimide derivatives, which are known to be pharmacologically active. nzpps.org Such methodologies allow for the introduction of diverse functional groups to the maleimide core, potentially leading to compounds with superior antifungal potency or entirely new biological functions. Research into N-substituted maleimides has already identified promising inhibitors for enzymes like glycogen (B147801) synthase kinase (GSK-3), indicating a potential role in treating conditions such as Alzheimer's disease. nzpps.org By systematically modifying the dichlorophenyl ring or the maleimide moiety, researchers aim to fine-tune the molecule's properties for specific targets.

Table 1: Synthetic Approaches for Maleimide Derivative Diversification

| Methodology | Description | Potential Outcome | Reference |

| Phosphine-Catalyzed Reactions | Utilizes phosphines to trigger isomerization and cascade additions to the maleimide precursor. | Creation of 3,4-disubstituted maleimide adducts with high stereoselectivity and yield. | nzpps.org |

| Microwave-Assisted Synthesis | Employs microwave heating to accelerate reaction times for creating complex heterocyclic structures derived from maleimide precursors. | Efficient, high-yield synthesis of diverse N-arylidene derivatives. | nih.gov |

| Structural Modification of Succinimide Ring | Involves ring-opening, reduction of carbonyl groups, or alkyl substitution on the succinimide ring of related compounds. | Reduction of off-target toxicity while potentially retaining or enhancing desired activity. | nih.gov |

Advanced Mechanistic Elucidation using Omics Technologies

While the mode of action for dicarboximide fungicides is generally understood to involve the disruption of osmotic signal transduction, the precise molecular interactions remain an area of active investigation. frac.info The advent of "omics" technologies—genomics, proteomics, and metabolomics—offers powerful tools to unravel the complex biological responses to this compound at a systems level.

Proteomics, particularly chemical proteomics using maleimide-based probes, can quantitatively map the reactivity of cysteine residues across the entire proteome. nih.govresearchgate.net This approach could identify the specific protein thiols that this compound reacts with inside a fungal cell, revealing its direct molecular targets. For example, quantitative proteome analysis using isotopically labeled N-ethylmaleimide has been successfully applied to identify and quantify cysteine-containing proteins in complex biological samples. nih.gov

Metabolomics can provide a snapshot of the metabolic perturbations caused by the fungicide, highlighting which pathways are most affected. nih.gov Studies on related fungicides have already demonstrated that these compounds can induce significant changes in the cellular content of key metabolites like glutathione (B108866) and affect the activity of metabolic enzymes such as cytochrome P450s. nih.gov Integrating these omics datasets will provide a holistic view of the fungicide's mechanism of action, its off-target effects, and the pathways involved in cellular detoxification and resistance. nih.gov

Development of Strategies to Combat Resistance

The intensive use of dicarboximide fungicides since the 1970s has led to the emergence of resistant strains in many plant pathogens, most notably Botrytis cinerea (grey mould) and Sclerotinia homoeocarpa. nih.govnzpps.orgfrac.info This poses a significant threat to disease control in valuable crops like grapes and strawberries. wikipedia.org Future research must focus on developing robust strategies to manage and overcome this resistance.

Resistance to dicarboximides can arise from several mechanisms. A primary mechanism involves mutations in the os-1 gene, which encodes a histidine kinase involved in osmotic regulation, the fungicide's target pathway. frac.infoumass.edu A second major mechanism is the overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters, which actively pump the fungicide out of the fungal cell, reducing its effective concentration. umass.edumdpi.com

Strategies to combat resistance include:

Fungicide Rotation: Alternating this compound with fungicides that have different modes of action to reduce selective pressure. wikipedia.org

Mixture Formulations: Combining it with other active ingredients to create a multi-pronged attack that is harder for fungi to overcome.

Development of Resistance-Breaking Compounds: Designing novel derivatives or adjuvants that can inhibit resistance mechanisms, such as efflux pump blockers.

Monitoring Programs: Implementing routine testing of pathogen populations to detect the frequency of resistant strains, allowing for informed decisions on fungicide use. nzpps.org

There is evidence that some dicarboximide-resistant strains have reduced fitness, meaning they are less competitive than wild-type strains in the absence of the fungicide. nzpps.orgfrac.info This fitness cost can be exploited in resistance management programs by strategically withdrawing the fungicide to allow susceptible strains to repopulate.

Table 2: Documented Resistance Mechanisms to Dicarboximide Fungicides

| Mechanism | Description | Affected Pathogen(s) | Reference |